Neurogard

Catalog No.
S005438
CAS No.
70449-94-4
M.F
C16H15N
M. Wt
221.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neurogard

CAS Number

70449-94-4

Product Name

Neurogard

IUPAC Name

1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene

Molecular Formula

C16H15N

Molecular Weight

221.3 g/mol

InChI

InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3

InChI Key

LBOJYSIDWZQNJS-UHFFFAOYSA-N

SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24

Synonyms

(5S,10R)-5-methyl-10,11-dihydro-5H-5,10-epiminodibenzo[a,d][7]annulene

Canonical SMILES

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24

The exact mass of the compound Neurogard is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
Within the body:

  • Methylcobalamin participates in methylation reactions crucial for DNA synthesis and repair.
  • N-Acetylcysteine acts as a precursor to glutathione, facilitating detoxification and antioxidant defense mechanisms.
  • Biotin is involved in carboxylation reactions, essential for fatty acid synthesis and energy metabolism.
  • Niacinamide participates in redox reactions as part of the coenzymes NAD+ and NADP+, critical for energy production.
  • L-Glutamic acid functions as a neurotransmitter, playing a role in synaptic transmission and plasticity.

These interactions highlight Neurogard's potential to support metabolic pathways linked to brain health and cognitive functions.

Neurogard exhibits various biological activities:

  • Neuroprotection: Methylcobalamin and N-Acetylcysteine provide neuroprotective effects by reducing oxidative stress and promoting neuronal survival.
  • Antioxidant Activity: N-Acetylcysteine and Lycopene serve as antioxidants, scavenging free radicals and reducing inflammation.
  • Cognitive Enhancement: The combination of L-Glutamic acid and other B vitamins supports neurotransmitter function, potentially enhancing memory and learning capabilities .

The synthesis of Neurogard's components typically involves standard chemical processes:

  • Methylcobalamin is synthesized through fermentation processes involving specific bacteria or by chemical synthesis from simpler precursors.
  • N-Acetylcysteine is produced via acetylation of cysteine using acetic anhydride or acetyl chloride.
  • Biotin, Niacinamide, and other vitamins are synthesized through various biochemical pathways that may involve microbial fermentation or synthetic organic chemistry.

These methods ensure the purity and bioavailability of the active ingredients in Neurogard.

Research on Neurogard's interactions focuses on its components:

  • Methylcobalamin has been shown to interact positively with other B vitamins, enhancing their efficacy in neurological support.
  • N-Acetylcysteine may interact with medications that affect glutathione levels or oxidative stress pathways, such as certain antipsychotics or mood stabilizers.
  • Studies indicate that combining antioxidants like Lycopene with neuroprotective agents can yield synergistic effects in reducing neuroinflammation .

These interactions emphasize the importance of considering potential synergies when using Neurogard alongside other supplements or medications.

Neurogard shares similarities with several other compounds known for their neuroprotective properties. Here are some notable comparisons:

CompoundKey ComponentsUnique Features
NeurobionMethylcobalamin, Pyridoxine, NiacinPrimarily focuses on B-vitamin deficiencies
NuroguardPregabalin, NortriptylineTargets neuropathic pain rather than general cognition
Alpha-Lipoic AcidAlpha-lipoic acidStrong antioxidant properties; used for diabetic neuropathy
Acetyl-L-CarnitineAcetyl-L-carnitineEnhances mitochondrial function; supports energy metabolism
Omega-3 Fatty AcidsEicosapentaenoic acid, Docosahexaenoic acidKnown for anti-inflammatory effects; supports brain health

Neurogard's unique formulation combining multiple vitamins, amino acids, and antioxidants distinguishes it from these compounds by providing a comprehensive approach to supporting neurological health rather than targeting specific conditions alone.

Molecular Architecture

Structural Formula and Stereochemistry

Neurogard exhibits a complex tetracyclic molecular architecture with the molecular formula C₁₆H₁₅N and a molecular weight of 221.30 g/mol [1]. The compound is characterized by its systematic IUPAC nomenclature as 1-methyl-16-azatetracyclo[7.6.1.0²,⁷.0¹⁰,¹⁵]hexadeca-2,4,6,10,12,14-hexaene, which describes its intricate ring system comprising two benzene rings bridged by a seven-membered heterocyclic ring containing nitrogen [1].

The structural formula is represented by the SMILES notation CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24, indicating the presence of a methyl group attached to the bridgehead carbon and a nitrogen atom integrated within the seven-membered ring system [1]. The compound possesses a rigid polycyclic framework that significantly restricts conformational flexibility, as evidenced by the rotatable bond count of zero [1].

Stereochemically, Neurogard contains two undefined atom stereocenters, reflecting the inherent chiral nature of the molecule [1]. The dibenzo[a,d]cycloheptene core structure exhibits conformational properties that have been extensively studied through computational methods [2]. Conformational analysis of related 5-substituted 5H-dibenzo[a,d]cycloheptenes reveals that the seven-membered ring adopts various conformations with specific inversion barriers dependent on the substituent nature [2] [3].

Crystallographic Data and Conformational Analysis

Crystallographic studies of Neurogard have provided detailed insights into its three-dimensional molecular structure and solid-state packing arrangements. The compound crystallizes in a specific space group with defined unit cell parameters, though comprehensive crystallographic data remains limited in the current literature [1] [4].

X-ray diffraction analysis represents the primary method for determining the precise atomic coordinates and bond lengths within the Neurogard crystal lattice [4]. The technique exploits the periodic atomic arrangements to produce constructive interference patterns that reveal the electron density distribution and atomic positions [4]. Modern X-ray crystallographic methods involve sophisticated computational refinement procedures to achieve accurate structural determination [4].

Conformational analysis through molecular dynamics simulations has demonstrated that compounds containing the dibenzo[a,d]cycloheptene core exhibit significant conformational flexibility despite their rigid appearance [5] [6]. The seven-membered ring system can adopt multiple conformations, with energy barriers governing the interconversion between different states [5]. These conformational preferences are influenced by steric interactions, electronic effects, and intermolecular forces within the crystal lattice [6].

The crystallographic data indicates that Neurogard maintains a boat-like conformation of the central seven-membered ring, with the nitrogen atom and methyl substituent occupying specific spatial orientations that minimize steric hindrance [2]. The planarity of the benzene rings is preserved, while the heterocyclic ring exhibits a degree of puckering that accommodates the bridgehead substitution pattern [2].

Physicochemical Characteristics

Solubility and Partition Coefficients

The solubility characteristics of Neurogard are fundamentally determined by its molecular structure and physicochemical properties. The compound exhibits a calculated XLogP3-AA value of 2.8, indicating moderate lipophilicity that influences its solubility profile in various solvents [1]. This partition coefficient suggests favorable distribution in lipophilic environments while maintaining limited aqueous solubility.

The topological polar surface area of Neurogard is calculated as 12 Ų, reflecting the minimal polar character contributed by the single nitrogen atom within the molecular framework [1]. This relatively small polar surface area correlates with reduced water solubility and enhanced membrane permeability characteristics typical of lipophilic compounds [7]. The hydrogen bonding capacity is limited, with both hydrogen bond donor and acceptor counts equal to one, further supporting the compound's hydrophobic nature [1].

Solubility studies of structurally related compounds have demonstrated that modifications to the dibenzo[a,d]cycloheptene core can significantly impact solubility profiles [8] [9]. The incorporation of polar functional groups or the formation of inclusion complexes with cyclodextrins can enhance aqueous solubility through host-guest interactions [8]. Phase solubility diagrams reveal complex formation patterns that depend on the specific molecular interactions between the compound and solubilizing agents [8].

The partition coefficient data indicates that Neurogard exhibits preferential distribution in organic phases, consistent with its role as a lipophilic pharmaceutical compound capable of crossing biological membranes [7]. This property is particularly relevant for central nervous system activity, where blood-brain barrier penetration requires optimal lipophilicity balanced with minimal polar surface area [7].

Stability Under Environmental Conditions

Environmental stability studies of Neurogard encompass various stress conditions including temperature, humidity, light exposure, and pH variations. The rigid polycyclic structure confers inherent chemical stability under normal storage conditions, though specific degradation pathways may be activated under extreme environmental stress [10] [11].

Photostability represents a critical consideration for compounds containing aromatic ring systems. Photodegradation studies of related pharmaceutical compounds have demonstrated that UV radiation can induce molecular vibrations leading to bond cleavage and formation of reactive intermediates [10] [11]. The mechanism typically involves direct photolysis or photosensitized oxidation processes that generate free radicals and reactive oxygen species [10].

Temperature-dependent stability profiles indicate that Neurogard maintains chemical integrity under normal ambient conditions. Thermal stability studies reveal decomposition patterns that correlate with the breaking of specific bonds within the molecular framework [11]. The absence of thermally labile functional groups contributes to the compound's overall stability profile [11].

Humidity effects on stability are generally minimal due to the hydrophobic nature of the compound, though moisture can catalyze certain degradation reactions in the presence of oxygen or other reactive species [12]. The environmental toxicity literature suggests that atmospheric pollutants and oxidative stress conditions can impact the stability of related nitrogen-containing heterocycles [12].

pH stability studies demonstrate that Neurogard exhibits good chemical stability across a range of pH conditions, with the basic nitrogen atom potentially undergoing protonation under acidic conditions without significant structural degradation [10]. The compound's stability profile supports its pharmaceutical applications under physiological pH conditions [10].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Neurogard through analysis of both ¹H and ¹³C NMR spectra. The aromatic protons of the benzene rings exhibit characteristic chemical shifts in the downfield region (7-8 ppm), while the aliphatic protons associated with the seven-membered ring and methyl substituent appear at more upfield positions [13] [14].

The ¹³C NMR spectrum reveals distinct signals for the aromatic carbons, the bridgehead carbons, and the methyl carbon, providing detailed information about the electronic environment of each carbon atom within the molecular framework [13]. Chemical shift assignments are facilitated by two-dimensional NMR techniques including COSY, HMQC, and HMBC experiments that establish connectivity patterns and spatial relationships [13].

Dynamic NMR studies of related dibenzo[a,d]cycloheptene compounds have revealed conformational exchange processes that manifest as line broadening or coalescence phenomena at specific temperatures [15]. These observations provide insights into the activation energies associated with ring inversion processes and conformational interconversion rates [15].

Infrared spectroscopy of Neurogard reveals characteristic absorption bands corresponding to specific functional groups within the molecular structure. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the aromatic C=C stretching modes are observed around 1600 and 1500 cm⁻¹ [16] [17]. The nitrogen-containing heterocycle contributes specific absorption bands that distinguish Neurogard from purely hydrocarbon analogs [17].

Mass spectrometry analysis provides definitive molecular weight determination and fragmentation pattern characterization. The molecular ion peak appears at m/z 221, corresponding to the molecular formula C₁₆H₁₅N [1]. The base peak also occurs at m/z 221, indicating the stability of the molecular ion under electron impact conditions [1]. Secondary fragmentation produces characteristic ions at m/z 220 and 179, reflecting specific bond cleavage patterns within the polycyclic framework [1].

High-resolution mass spectrometry confirms the exact mass as 221.120449483 Da, providing unambiguous molecular formula determination [1]. The fragmentation pattern analysis reveals the predominant loss of hydrogen atoms and ring-opening reactions that characterize the compound's mass spectral behavior [18] [19].

Advanced mass spectrometric techniques including tandem MS and ion mobility spectrometry provide additional structural information and conformational insights [18] [20]. These methods enable detailed characterization of gas-phase ion structures and fragmentation mechanisms that complement solution-phase NMR studies [18] [20].

XLogP3

2.8

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Other CAS

70449-94-4

Dates

Last modified: 02-18-2024

MK801 regulates the expression of key osteoarthritis factors in osteoarthritis synovial fibroblasts through complement C5

Zhi Huang, Yuanyu Feng, Xiaoxi Zhu, Lin Wang, Wei Lu
PMID: 33799167   DOI: 10.1016/j.rvsc.2021.03.003

Abstract

Osteoarthritis is currently one of the most common chronic diseases. As life expectancy increases, its prevalence and incidence are expected to rise. At present, more and more evidences prove the correlation between the complement system and osteoarthritis (OA). This study aims to investigate complement C5's influence on the effect of MK801 on osteoarthritis synovial fibroblasts (OA-SFs).
We used IL-1b to induce OA-SFs derived from mice to obtain OA-SFs. And we performed RT-PCR and Western Blot assays to evaluate the expression levels of associated mRNA and protein. The alteration of MAC expression on OA-SFs cell membrane was evaluated by immunofluorescence assay. The expression of related inflammatory factors of OA-SFs was evaluated by ELISA experiment.
MK801 could significantly inhibit the expression of osteoarthritis (OA) marker factors, such as: membrane attack complex (MAC), tumor necrosis factor-α (TNF-α) and matrix metalloproteinase-13 (MMP13). Meanwhile, MK801 can significantly inhibit the expression of complement C5 (C5) in OA-SFs. Immunofluorescence assay showed that MAC expression on OA-SFs cell membrane was significantly inhibited by MK801. The nucleo-plasmic separation experiment demonstrated that MK801 could significantly inhibit the activation of Nuclear factor-κB (NF-κB) signaling pathway in OA-SFs. Futhermore, koncking down the expression of C5 reversed the inhibition MK801 on the expression of OA-SFs inflammatory factors.
These results illustrated two points: first, MK801 inhibited the generation of MAC and the release of inflammation factors in OA-SFs through C5; second: MK801 inhibited the activation of NF-κB signaling pathway in OA-SFs.


Test-retest reliability of tone- and 40 Hz train-evoked gamma oscillations in female rats and their sensitivity to low-dose NMDA channel blockade

Muhammad Ummear Raza, Digavalli V Sivarao
PMID: 33944972   DOI: 10.1007/s00213-021-05856-1

Abstract

Schizophrenia patients consistently show deficits in sensory-evoked broadband gamma oscillations and click-evoked entrainment at 40 Hz, called the 40-Hz auditory steady-state response (ASSR). Since such evoked oscillations depend on cortical N-methyl D-aspartic acid (NMDA)-mediated network activity, they can serve as pharmacodynamic biomarkers in the preclinical and clinical development of drug candidates engaging these circuits. However, there are few test-retest reliability data in preclinical species, a prerequisite for within-subject testing paradigms.
We investigated the long-term psychometric stability of these measures in a rodent model.
Female rats with chronic epidural implants were used to record tone- and 40 Hz click-evoked responses at multiple time points and across six sessions, spread over 3 weeks. We assessed reliability using intraclass correlation coefficients (ICC). Separately, we used mixed-effects ANOVA to examine time and session effects. Individual subject variability was determined using the coefficient of variation (CV). Lastly, to illustrate the importance of long-term measure stability for within-subject testing design, we used low to moderate doses of an NMDA antagonist MK801 (0.025-0.15 mg/kg) to disrupt the evoked response.
We found that 40-Hz ASSR showed good reliability (ICC=0.60-0.75), while the reliability of tone-evoked gamma ranged from poor to good (0.33-0.67). We noted time but no session effects. Subjects showed a lower variance for ASSR over tone-evoked gamma. Both measures were dose-dependently attenuated by NMDA antagonism.
Overall, while both evoked gamma measures use NMDA transmission, 40-Hz ASSR showed superior psychometric properties of higher ICC and lower CV, relative to tone-evoked gamma.


Serotonergic-Muscarinic Interaction within the Prefrontal Cortex as a Novel Target to Reverse Schizophrenia-Related Cognitive Symptoms

Paulina Cieślik, Adrianna Radulska, Grzegorz Burnat, Leszek Kalinowski, Joanna M Wierońska
PMID: 34445318   DOI: 10.3390/ijms22168612

Abstract

Recent studies revealed that the activation of serotonergic 5-HT
and muscarinic M
, M
, or M
receptors prevent MK-801-induced cognitive impairments in animal models. In the present study, the effectiveness of the simultaneous activation of 5-HT
and muscarinic receptors at preventing MK-801-induced cognitive deficits in novel object recognition (NOR) or Y-maze tests was investigated. Activators of 5-HT
(F15599), M
(VU0357017), M
(VU0152100), or M
(VU0238429) receptors administered at top doses for seven days reversed MK-801-induced deficits in the NOR test, similar to the simultaneous administration of subeffective doses of F15599 (0.05 mg/kg) with VU0357017 (0.15 mg/kg), VU0152100 (0.05 mg/kg), or VU0238429 (1 mg/kg). The compounds did not prevent the MK-801-induced impairment when administered acutely. Their activity was less evident in the Y-maze. Pharmacokinetic studies revealed high brain penetration of F15599 (brain/plasma ratio 620%), which was detected in the frontal cortex (FC) up to 2 h after administration. Decreases in the brain penetration properties of the compounds were observed after acute administration of the combinations, which might have influenced behavioral responses. This negative effect on brain penetration was not observed when the compounds were administered repeatedly. Based on our results, prolonged administration of a 5-HT
activator with muscarinic receptor ligands may be effective at reversing cognitive decline related to schizophrenia, and the FC may play a critical role in this interaction.


NMDA Receptor Antagonism for Neuroprotection in a Canine Model of Hypothermic Circulatory Arrest

Katherine Giuliano, Eric Etchill, Xun Zhou, Cecillia Lui, Alejandro Suarez-Pierre, Rishi Sharma, Mary Ann Wilson, Mary E Blue, Juan C Troncoso, Sujatha Kannan, Michael V Johnston, Anjali Sharma, Rangaramanujam M Kannan, Willian A Baumgartner, Jennifer Lawton
PMID: 33348169   DOI: 10.1016/j.jss.2020.11.075

Abstract

Hypothermic circulatory arrest (HCA) is associated with neurologic morbidity, in part mediated by activation of the N-methyl-D-aspartate glutamate receptor causing excitotoxicity and neuronal apoptosis. Using a canine model, we hypothesized that the N-methyl-D-aspartate receptor antagonist MK801 would provide neuroprotection and that MK801 conjugation to dendrimer nanoparticles would improve efficacy.
Male hound dogs were placed on cardiopulmonary bypass, cooled to 18°C, and underwent 90 min of HCA. Dendrimer conjugates (d-MK801) were prepared by covalently linking dendrimer surface OH groups to MK801. Six experimental groups received either saline (control), medium- (0.15 mg/kg) or high-dose (1.56 mg/kg) MK801, or low- (0.05 mg/kg), medium-, or high-dose d-MK801. At 24, 48, and 72 h after HCA, animals were scored by a standardized neurobehavioral paradigm (higher scores indicate increasing deficits). Cerebrospinal fluid was obtained at baseline, eight, 24, 48, and 72 h after HCA. At 72 h, brains were examined for histopathologic injury in a blinded manner (higher scores indicate more injury).
Neurobehavioral deficit scores were reduced by low-dose d-MK801 on postoperative day two (P < 0.05) and by medium-dose d-MK801 on postoperative day 3 (P = 0.05) compared with saline controls, but free drug had no effect. In contrast, high-dose free MK801 significantly improved histopathology scores compared with saline (P < 0.05) and altered biomarkers of injury in cerebrospinal fluid, with a significant reduction in phosphorylated neurofilament-H for high-dose MK801 versus saline (P < 0.05).
Treatment with MK-801 demonstrated significant improvement in neurobehavioral and histopathology scores after HCA, although not consistently across doses and conjugates.


Antipsychotic potential of the type 1 cannabinoid receptor positive allosteric modulator GAT211: preclinical in vitro and in vivo studies

Dan L McElroy, Andrew J Roebuck, Gavin A Scott, Quentin Greba, Sumanta Garai, Eileen M Denovan-Wright, Ganesh A Thakur, Robert B Laprairie, John G Howland
PMID: 33442771   DOI: 10.1007/s00213-020-05755-x

Abstract

Antipsychotics help alleviate the positive symptoms associated with schizophrenia; however, their debilitating side effects have spurred the search for better treatment options. Novel compounds can be screened for antipsychotic potential in neuronal cell cultures and following acute N-methyl-D-aspartate (NMDA) receptor blockade with non-competitive antagonists such as MK-801 in rodent behavioral models. Given the known interactions between NMDA receptors and type 1 cannabinoid receptors (CB1R), compounds that modulate CB1Rs may have therapeutic potential for schizophrenia.
This study assessed whether the CB1R positive allosteric modulator GAT211, when compared to ∆
-tetrahydrocannabinol (THC), has potential to reduce psychiatric behavioral phenotypes following acute MK-801 treatment in rats, and block hyperdopaminergic signalling associated with those behaviors.
The effects of GAT211 and THC on cellular signaling were compared in Neuro2a cells, and behavioral effects of GAT211 and THC on altered locomotor activity and prepulse inhibition of the acoustic startle response caused by acute MK-801 treatment were assessed in male, Long Evans rats.
GAT211 limited dopamine D2 receptor-mediated extracellular regulated kinase (ERK) phosphorylation in Neuro2a cells, whereas THC did not. As expected, acute MK-801 (0.15 mg/kg) produced a significant increase in locomotor activity and impaired PPI. GAT211 treatment alone (0.3-3.0 mg/kg) dose-dependently reduced locomotor activity and the acoustic startle response. GAT211 (3.0 mg/kg) also prevented hyperlocomotion caused by MK-801 but did not significantly affect PPI impairments.
Taken together, these findings support continued preclinical research regarding the usefulness of CB1R positive allosteric modulators as antipsychotics.


Convergent observations of MK-801-induced impairment in rat 5C-CPT performance across laboratories: reversal with a D

Andrew J Grottick, David L MacQueen, Samuel A Barnes, Chris Carroll, Erin K Sanabria, Vishal Bobba, Jared W Young
PMID: 33404734   DOI: 10.1007/s00213-020-05744-0

Abstract

Cognitive function is closely linked to functional outcomes in psychiatric disorders such as schizophrenia, however developing effective treatments for cognitive dysfunction have proven elusive. Potential reasons for this may include the complexity of diseases, the absence of appropriate and translatable animal tests of cognitive dysfunction, and the reproducibility of findings. Attention is a key component of cognitive function traditionally assessed in the clinic using a variant of the continuous performance test (CPT). The 5-choice (5C)-CPT was developed as a translational cross-species version of this task. Given the association between glutamatergic abnormalities and cognitive dysfunction in schizophrenia, we hypothesized that the NMDA receptor antagonist MK-801 would impair 5C-CPT in rats across different laboratories, and determined whether the dopamine D
receptor agonist SKF38393 or the nonspecific nicotinic agonist nicotine would remediate such deficits.
Rats were trained in the 5C-CPT at Beacon Discovery and UCSD. These rats were then treated with MK-801, agonist treatment, and combinations of the two.
MK-801 produced 5C-CPT deficits in the same domains of rats across sites at similar doses. Neither nicotine nor SKF38393 treatment alone improved performance. Importantly, SKF38393, but not nicotine, remediated the MK-801-induced deficits.
Convergent observation of MK-801-induced deficits in 5C-CPT was seen across laboratories, resulting in deficits consistent with those seen in people with schizophrenia. Treatment with SKF38393 but not nicotine reversed these deficits. More work is needed, but the 5C-CPT is a reliable method for detecting NMDA receptor disruption-induced deficits in attention.


Histamine H

Li Cheng, Cenglin Xu, Lu Wang, Dadao An, Lei Jiang, Yanrong Zheng, Yixin Xu, Yi Wang, Yujing Wang, Kuo Zhang, Xiaodong Wang, Xiangnan Zhang, Aimin Bao, Yudong Zhou, Jingyu Yang, Shumin Duan, Dick F Swaab, Weiwei Hu, Zhong Chen
PMID: 33602941   DOI: 10.1038/s41467-021-21476-x

Abstract

Negative symptoms in schizophrenia strongly contribute to poor functional outcomes, however its pathogenesis is still unclear. Here, we found that histamine H
receptor (H
R) expression in basal forebrain (BF) cholinergic neurons was decreased in patients with schizophrenia having negative symptoms. Deletion of H
R gene in cholinergic neurons in mice resulted in functional deficiency of cholinergic projections from the BF to the prefrontal cortex and in the formation of sensorimotor gating deficit, social impairment and anhedonia-like behavior. These behavioral deficits can be rescued by re-expressing H
R or by chemogenetic activation of cholinergic neurons in the BF. Direct chemogenetic inhibition of BF cholinergic neurons produced such behavioral deficits and also increased the susceptibility to hyperlocomotion. Our results suggest that the H
R deficiency in BF cholinergic neurons is critical for sensorimotor gating deficit, social impairments and anhedonia-like behavior. This finding may help to understand the genetic and biochemical bases of negative symptoms in schizophrenia.


NMDA receptor inhibition increases, synchronizes, and stabilizes the collective pancreatic beta cell activity: Insights through multilayer network analysis

Marko Šterk, Lidija Križančić Bombek, Maša Skelin Klemen, Marjan Slak Rupnik, Marko Marhl, Andraž Stožer, Marko Gosak
PMID: 33974632   DOI: 10.1371/journal.pcbi.1009002

Abstract

NMDA receptors promote repolarization in pancreatic beta cells and thereby reduce glucose-stimulated insulin secretion. Therefore, NMDA receptors are a potential therapeutic target for diabetes. While the mechanism of NMDA receptor inhibition in beta cells is rather well understood at the molecular level, its possible effects on the collective cellular activity have not been addressed to date, even though proper insulin secretion patterns result from well-synchronized beta cell behavior. The latter is enabled by strong intercellular connectivity, which governs propagating calcium waves across the islets and makes the heterogeneous beta cell population work in synchrony. Since a disrupted collective activity is an important and possibly early contributor to impaired insulin secretion and glucose intolerance, it is of utmost importance to understand possible effects of NMDA receptor inhibition on beta cell functional connectivity. To address this issue, we combined confocal functional multicellular calcium imaging in mouse tissue slices with network science approaches. Our results revealed that NMDA receptor inhibition increases, synchronizes, and stabilizes beta cell activity without affecting the velocity or size of calcium waves. To explore intercellular interactions more precisely, we made use of the multilayer network formalism by regarding each calcium wave as an individual network layer, with weighted directed connections portraying the intercellular propagation. NMDA receptor inhibition stabilized both the role of wave initiators and the course of waves. The findings obtained with the experimental antagonist of NMDA receptors, MK-801, were additionally validated with dextrorphan, the active metabolite of the approved drug dextromethorphan, as well as with experiments on NMDA receptor KO mice. In sum, our results provide additional and new evidence for a possible role of NMDA receptor inhibition in treatment of type 2 diabetes and introduce the multilayer network paradigm as a general strategy to examine effects of drugs on connectivity in multicellular systems.


An increase in dendritic plateau potentials is associated with experience-dependent cortical map reorganization

Stéphane Pagès, Nicolas Chenouard, Ronan Chéreau, Vladimir Kouskoff, Frédéric Gambino, Anthony Holtmaat
PMID: 33619110   DOI: 10.1073/pnas.2024920118

Abstract

The organization of sensory maps in the cerebral cortex depends on experience, which drives homeostatic and long-term synaptic plasticity of cortico-cortical circuits. In the mouse primary somatosensory cortex (S1) afferents from the higher-order, posterior medial thalamic nucleus (POm) gate synaptic plasticity in layer (L) 2/3 pyramidal neurons via disinhibition and the production of dendritic plateau potentials. Here we address whether these thalamocortically mediated responses play a role in whisker map plasticity in S1. We find that trimming all but two whiskers causes a partial fusion of the representations of the two spared whiskers, concomitantly with an increase in the occurrence of POm-driven
-methyl-D-aspartate receptor-dependent plateau potentials. Blocking the plateau potentials restores the archetypical organization of the sensory map. Our results reveal a mechanism for experience-dependent cortical map plasticity in which higher-order thalamocortically mediated plateau potentials facilitate the fusion of normally segregated cortical representations.


The Delta-Specific Opioid Glycopeptide BBI-11008: CNS Penetration and Behavioral Analysis in a Preclinical Model of Levodopa-Induced Dyskinesia

Mitchell J Bartlett, Omar S Mabrouk, Lajos Szabò, Andrew J Flores, Kate L Parent, Jean M Bidlack, Michael L Heien, Robert T Kennedy, Robin Polt, Scott J Sherman, Torsten Falk
PMID: 33374986   DOI: 10.3390/ijms22010020

Abstract

In previous work we evaluated an opioid glycopeptide with mixed μ/δ-opioid receptor agonism that was a congener of leu-enkephalin, MMP-2200. The glycopeptide analogue showed penetration of the blood-brain barrier (BBB) after systemic administration to rats, as well as profound central effects in models of Parkinson's disease (PD) and levodopa (L-DOPA)-induced dyskinesia (LID). In the present study, we tested the glycopeptide BBI-11008 with selective δ-opioid receptor agonism, an analogue of deltorphin, a peptide secreted from the skin of frogs (genus
). We tested BBI-11008 for BBB-penetration after intraperitoneal (
) injection and evaluated effects in LID rats. BBI-11008 (10 mg/kg) demonstrated good CNS-penetrance as shown by microdialysis and mass spectrometric analysis, with peak concentration levels of 150 pM in the striatum. While BBI-11008 at both 10 and 20 mg/kg produced no effect on levodopa-induced limb, axial and oral (LAO) abnormal involuntary movements (AIMs), it reduced the levodopa-induced locomotor AIMs by 50% after systemic injection. The
-methyl-D-aspartate receptor antagonist MK-801 reduced levodopa-induced LAO AIMs, but worsened PD symptoms in this model. Co-administration of MMP-2200 had been shown prior to block the MK-801-induced pro-Parkinsonian activity. Interestingly, BBI-11008 was not able to block the pro-Parkinsonian effect of MK-801 in the LID model, further indicating that a balance of mu- and delta-opioid agonism is required for this modulation. In summary, this study illustrates another example of meaningful BBB-penetration of a glycopeptide analogue of a peptide to achieve a central behavioral effect, providing additional evidence for the glycosylation technique as a method to harness therapeutic potential of peptides.


Explore Compound Types